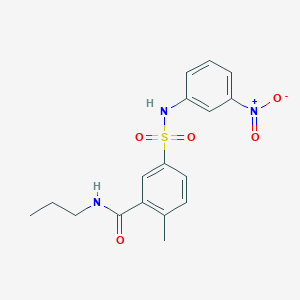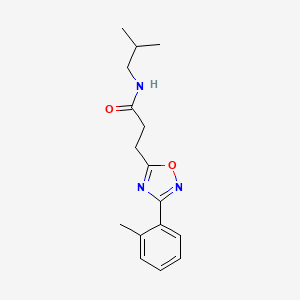
N-isobutyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isobutyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as IBOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. IBOP is a highly potent and selective ligand for the cannabinoid receptor type 2 (CB2), which is known to play a crucial role in the immune system and inflammation.
作用机制
N-isobutyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide exerts its effects by binding to CB2 receptors and activating downstream signaling pathways. CB2 receptors are G protein-coupled receptors that are coupled to inhibitory G proteins. Activation of CB2 receptors leads to the inhibition of adenylate cyclase and a decrease in intracellular cAMP levels. This, in turn, leads to the inhibition of pro-inflammatory cytokine production and the modulation of immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of immune responses, the inhibition of pro-inflammatory cytokine production, and the reduction of inflammation. It has also been shown to have neuroprotective effects and can promote neuronal survival in various models of neurodegenerative diseases. Additionally, this compound has been shown to have analgesic effects and can reduce pain in various models of neuropathic pain.
实验室实验的优点和局限性
N-isobutyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages for lab experiments, including its high potency and selectivity for CB2 receptors, its well-established synthesis method, and its ability to modulate immune responses and reduce inflammation. However, this compound also has some limitations, such as its potential off-target effects and the need for further studies to determine its safety and efficacy in humans.
未来方向
There are several future directions for research on N-isobutyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, including the development of more potent and selective CB2 receptor agonists, the investigation of its potential therapeutic applications in various autoimmune diseases and neurodegenerative diseases, and the exploration of its potential as a novel analgesic agent. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans and to evaluate its potential as a drug candidate.
合成方法
The synthesis of N-isobutyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of N-isobutyl-3-hydroxypropanamide with o-tolyl isocyanate and acetic anhydride in the presence of a catalyst. The reaction yields this compound as a white solid with a high purity of over 99%. The synthesis method of this compound has been well-established, and the compound can be easily produced on a large scale.
科学研究应用
N-isobutyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential applications in the field of immunology and inflammation. CB2 receptors are predominantly expressed in immune cells and have been shown to play a crucial role in regulating immune responses. This compound is a highly selective CB2 receptor agonist that can modulate immune responses and reduce inflammation. It has been shown to have therapeutic potential in the treatment of various autoimmune diseases, such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.
属性
IUPAC Name |
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11(2)10-17-14(20)8-9-15-18-16(19-21-15)13-7-5-4-6-12(13)3/h4-7,11H,8-10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCFICJVEMEITR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

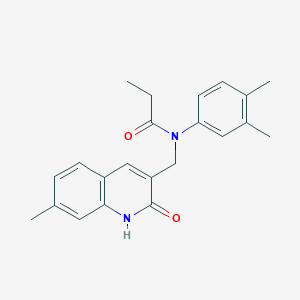
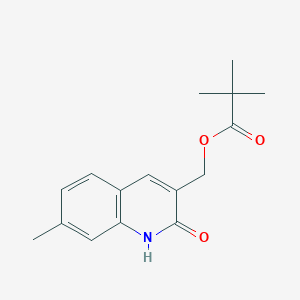
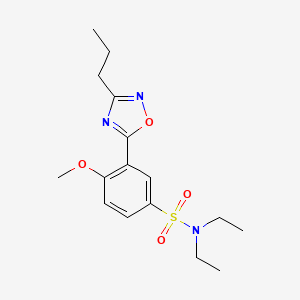

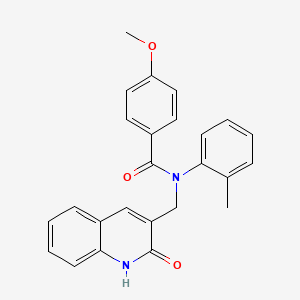

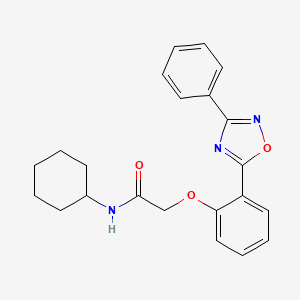

![8-bromo-N-(3-methoxypropyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7699405.png)
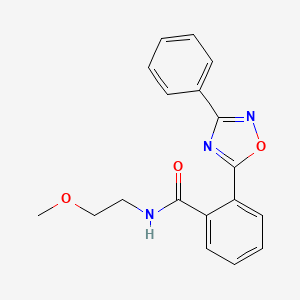
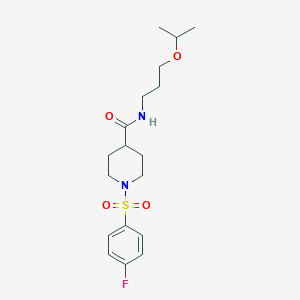

![(E)-N'-(3-hydroxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7699453.png)
